(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid

Chiral building block β-amino acid stereoselective synthesis

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid (CAS 254101-11-6), also known as Boc-O-benzyl-L-β-homothreonine or Boc-L-β-HomoThr(Bzl)-OH, is a chiral β-amino acid derivative featuring a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a benzyloxy group at the 4-position, with defined (3R,4R) stereochemistry. The compound has a molecular formula of C17H25NO5 and a molecular weight of 323.38 g/mol.

Molecular Formula C17H25NO5
Molecular Weight 323.4 g/mol
CAS No. 254101-11-6
Cat. No. B558353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
CAS254101-11-6
Synonyms254101-11-6; Boc-beta-Homothr(Bzl)-OH; (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoicacid; Boc-O-benzyl-L-beta-homothreonine; (3R,4R)-4-Benzyloxy-3-(Boc-amino)pentanoicacid; Boc-L-beta-homothreonine(OBzl); (3R,4R)-4-(benzyloxy)-3-[(tert-butoxycarbonyl)amino]pentanoicacid; 14976_ALDRICH; AC1MC577; BOC-L-BETA-HOMOTHREONINE; SCHEMBL16931255; 14976_FLUKA; MolPort-003-926-604; ZINC2386865; 2064AB; AKOS015900664; AJ-35395; AK114803; KB-207533; I14-15627; N-beta-(tert-Butyloxycarbonyl)-o-benzyl-L-homothreonine; (3R,4R)-3-[(tert-Butyloxycarbonyl)amino]-4-(benzyloxy)valericacid; (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoicacid
Molecular FormulaC17H25NO5
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
InChIInChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1
InChIKeyFYZBABHQLFFCHH-TZMCWYRMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid (CAS 254101-11-6) – Chiral β-Amino Acid Derivative for Peptide Synthesis and Medicinal Chemistry


(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid (CAS 254101-11-6), also known as Boc-O-benzyl-L-β-homothreonine or Boc-L-β-HomoThr(Bzl)-OH, is a chiral β-amino acid derivative featuring a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a benzyloxy group at the 4-position, with defined (3R,4R) stereochemistry . The compound has a molecular formula of C17H25NO5 and a molecular weight of 323.38 g/mol . It is classified as a threonine analogue and β-homothreonine derivative, widely employed as a protected chiral building block in peptide synthesis and medicinal chemistry .

Why (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid Cannot Be Replaced with Generic β-Amino Acid Derivatives


The compound's defined (3R,4R) stereochemistry is the primary basis for its use; substitution with its enantiomer (3S,4S) or diastereomers (3R,4S / 3S,4R) will yield a different three-dimensional structure that can alter molecular recognition, binding affinity, and the stereochemical outcome of downstream synthetic steps . The specific combination of an O-benzyl protecting group on the β-hydroxy equivalent and a Boc-protected amine on a β-homologated backbone distinguishes it from simpler Boc-amino pentanoic acids (e.g., (S)-4-(Boc-amino)-pentanoic acid or 3-(Boc-amino)pentanoic acid), which lack the 4-benzyloxy functionality required for orthogonal deprotection strategies and the extended β-amino acid scaffold that introduces steric and electronic variations relative to α-amino acid derivatives . The (3R,4R) configuration corresponds to the L-threo stereochemical series, which is essential for compatibility with biological systems when incorporated into peptidomimetics .

Quantitative Evidence Guide: Comparative Specifications of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid


Stereochemical Identity and Optical Purity: Quantified (3R,4R) Configuration via Optical Rotation

The compound exhibits a measured optical rotation of [α]D20 = -1.0° ± 2° (c = 1 in CHCl3) . This negative optical rotation value is characteristic of the (3R,4R) stereoisomer and can be used to verify stereochemical integrity and differentiate from its (3S,4S) enantiomer, which would exhibit a positive optical rotation of similar magnitude under identical conditions . The small absolute value reflects the compound's specific electronic and conformational environment.

Chiral building block β-amino acid stereoselective synthesis

Purity Specification Differentiation: ≥98% Grade vs. Standard ≥95% Grade

Multiple vendors supply this compound at a standard purity specification of ≥95% (typically by NMR or HPLC), suitable for most research applications . However, certain vendors offer a higher-grade specification of ≥98% . This 3% absolute purity differential represents a reduction in total impurity burden from up to 5% to ≤2%, which is material for applications requiring higher stoichiometric precision or where side reactions from impurities must be minimized.

Peptide synthesis GMP manufacturing pharmaceutical intermediate

Physical State Differentiation: Solid Form vs. Syrupy Oil Presentation

Vendor documentation reports divergent physical states for this compound: some suppliers characterize it as a solid at 20°C , while others describe it as a syrupy oil . This discrepancy may reflect differences in purity, residual solvent content, or handling conditions. The solid form offers advantages for precise weighing and long-term storage stability compared to the syrupy oil form, which is more challenging to handle quantitatively without solvent-assisted transfer.

Handling and formulation analytical standard weighing accuracy

Structural Differentiation from α-Amino Acid Analogs: β-Homologated Backbone

Unlike the corresponding α-amino acid precursor N-Boc-O-benzyl-L-threonine (CAS 15260-10-3, C16H23NO5, MW 309.36), which contains a standard α-amino acid backbone, this compound possesses a β-homologated pentanoic acid scaffold with an additional methylene unit inserted between the carboxyl and α-carbon [1]. This homologation increases molecular weight by approximately 14 Da and adds one rotatable bond (9 vs. 8), which alters conformational flexibility and protease susceptibility when incorporated into peptide chains .

β-amino acid peptidomimetic protease resistance

Optimal Application Scenarios for (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid Procurement


Synthesis of Stereodefined β-Peptides and Foldamers

The compound serves as a protected β-homothreonine building block for solid-phase or solution-phase synthesis of β-peptides with defined (3R,4R) stereochemistry. The Boc and benzyl protecting groups enable orthogonal deprotection strategies: the Boc group is acid-labile (cleaved with TFA), while the benzyl ether is hydrogenolyzable, permitting sequential functionalization without side-reaction interference . The (3R,4R) configuration introduces a specific three-dimensional fold when incorporated into β-peptide oligomers, influencing helical secondary structure formation .

Preparation of Conformationally Constrained Peptidomimetics

The β-homologated backbone (β3-homothreonine scaffold) of this compound, when incorporated into peptide chains, alters the position of the side chain relative to the backbone amide bonds. This modification can be exploited to design peptidomimetics with enhanced resistance to proteolytic degradation compared to natural α-peptides, while maintaining or modulating target binding affinity . The (3R,4R) stereochemistry is specifically required when the target binding site exhibits chiral discrimination corresponding to the L-threo configuration .

Synthesis of Downstream N-Methylated Chiral Intermediates

This compound serves as the direct synthetic precursor to (3R,4R)-4-(benzyloxy)-3-{[(tert-butoxy)carbonyl](methyl)amino}pentanoic acid (CAS 267007-63-6, C18H27NO5, MW 337.42) via N-methylation of the Boc-protected amine . The N-methylated derivative introduces additional conformational constraints through N-alkylation, further modulating peptide backbone flexibility. Procurement of the parent (3R,4R) compound at verified stereochemical purity is essential for preserving stereochemical fidelity in this downstream intermediate, as epimerization during N-methylation can occur if the starting material is stereochemically compromised .

Analytical Reference Standard for Chiral Purity Assessment

With a defined optical rotation of [α]D20 = -1.0° ± 2° (c = 1, CHCl3), this compound can serve as a reference standard for chiral HPLC or polarimetric method development and validation . The availability of ≥98% purity grades from certain vendors makes it suitable as a calibration standard for quantifying stereochemical purity in synthetic batches of the same compound or structurally related β-amino acid derivatives . Procurement of material with documented optical rotation and purity certificates is required for this application.

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